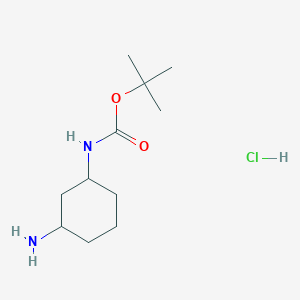

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and have applications in the synthesis of biologically active compounds. These derivatives are often used for the protection of amines in multi-step synthetic procedures due to their stability and ease of deprotection .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a multi-step process that can involve esterification, protection of functional groups, and various other transformations. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was achieved through a seven-step process starting from L-Serine, with an overall yield of 30-41% . Another derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, was synthesized from 4-fluoro-2methoxy-5nitroaniline in three steps with an overall yield of 81% .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with various functional groups attached to the carbamate core. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring10. The molecular structures of these compounds are often confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis 10.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. For example, enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was performed using lipase-catalyzed transesterification, leading to optically pure enantiomers . Dirhodium(II)-catalyzed C-H amination reactions have been used to prepare oxazolidinones from tert-butyl carbamate derivatives . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds are generally stable and can be used as intermediates in organic synthesis. The enzymatic process for resolving tert-butyl carbamate derivatives can show excellent enantioselectivity, which is crucial for the production of chiral compounds . The crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed the presence of two diastereomers in a 1:1 ratio in the crystal, indicating the importance of stereochemistry in these compounds10.

Scientific Research Applications

Environmental Applications and Decomposition Processes

Decomposition of Methyl Tert-Butyl Ether (MTBE) in Cold Plasma Reactors

- This study discusses the decomposition of MTBE, a compound structurally related to tert-butyl carbamates, using radio frequency plasma reactors. It highlights the potential for applying plasma technology to decompose organic pollutants, suggesting a similar application for related tert-butyl compounds in environmental remediation (Hsieh et al., 2011).

Biodegradation and Environmental Fate

Biodegradation and Environmental Fate of MTBE

- Research into the biodegradation of MTBE, which shares the tert-butyl group with tert-butyl (3-aminocyclohexyl)carbamate hydrochloride, provides insights into how such compounds might behave in environmental settings. These studies could inform the environmental management of related chemicals (Fiorenza & Rifai, 2003).

Chemical Synthesis and Applications

Synthesis and Applications of Carbamates

- Carbamates are a class of compounds with various applications, including pharmaceuticals and pesticides. Research on the synthesis and metabolism of medicinal carbamates provides valuable information for designing drugs and understanding their behavior in biological systems, which could be applicable to tert-butyl (3-aminocyclohexyl)carbamate hydrochloride (Vacondio et al., 2010).

Purification and Separation Processes

Three-Phase Partitioning (TPP) for Bioseparation

- The TPP process is discussed as a method for the separation and purification of bioactive molecules. This technique's applicability to tert-butyl carbamates could facilitate the isolation of specific compounds for research and industrial purposes (Yan et al., 2018).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEANKHCIRWNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride | |

CAS RN |

2095410-88-9 |

Source

|

| Record name | tert-butyl N-(3-aminocyclohexyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)

![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)

![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)

![6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520269.png)

![Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520270.png)

![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![methyl 4-[({5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2520274.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)